3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Medicinal Chemistry Organic Synthesis Building Blocks

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 526182-73-0) is a specialized pyrrolidine derivative with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol. Its structure features a pyrrolidine ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 3-position with a methyl group, establishing a unique and well-defined substitution pattern.

Molecular Formula C12H14F3N
Molecular Weight 229.246
CAS No. 526182-73-0
Cat. No. B2444009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
CAS526182-73-0
Molecular FormulaC12H14F3N
Molecular Weight229.246
Structural Identifiers
SMILESCC1CCNC1C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c1-8-6-7-16-11(8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3
InChIKeySZKSMGYUQBSYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (526182-73-0): Core Identity and Chemical Profile


3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 526182-73-0) is a specialized pyrrolidine derivative with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 3-position with a methyl group, establishing a unique and well-defined substitution pattern. The compound is typically available as a liquid with a purity of 95-98% and is handled as a versatile synthetic building block for medicinal chemistry and materials science research .

Why Generic Pyrrolidine or Trifluoromethylphenyl Analogs Cannot Substitute 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine


The unique 2,3-substitution pattern on the pyrrolidine ring of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is critical. While many pyrrolidine derivatives exist, including those with a trifluoromethyl group on the phenyl ring (e.g., CAS 298690-84-3), the specific placement of the methyl group at the 3-position is not a generic feature [1]. Similarly, other regioisomers, such as 3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 1250821-72-7), have a different substitution pattern that leads to distinct molecular properties and reactivity [2]. This precise arrangement of substituents is essential for creating specific molecular architectures, meaning that substituting a structurally similar analog will likely result in a different chemical outcome or biological profile.

Quantitative Differentiation Evidence for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (526182-73-0)


Structural Differentiation: 2,3-Substitution vs. Common 2-Substituted Analogs

3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 526182-73-0) is differentiated by its specific 2,3-disubstitution on the pyrrolidine ring. The primary comparator is the 2-substituted analog 2-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3) [1]. The presence of the 3-methyl group introduces a stereocenter and increases steric bulk, which can influence the compound's reactivity and the conformation of derived molecules. This structural difference is quantified by comparing the molecular formulas and the distinct Chemical Abstracts Service (CAS) registry numbers, confirming they are unique chemical entities.

Medicinal Chemistry Organic Synthesis Building Blocks

Regioisomeric Differentiation: 2,3- vs. 3,3-Disubstitution Patterns

The compound is a specific regioisomer that differs from 3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 1250821-72-7) [1]. The target compound has a 2-aryl, 3-methyl substitution, whereas the comparator features a 3-aryl, 3-methyl substitution. This regioisomeric variation leads to different molecular geometries and physicochemical properties. The distinction is quantified by their unique CAS registry numbers and predicted physical forms; the target compound is reported as a liquid, while the comparator may have different handling and storage characteristics.

Chemical Synthesis Regiochemistry Pharmaceutical Intermediates

Purity Benchmarking and Vendor Specification

The compound is commercially available with defined purity specifications that ensure its reliable use as a building block. It is supplied by reputable vendors such as Sigma-Aldrich (purity: 95%) and Leyan (purity: 98%) . This level of characterization and quality control is a key differentiator from generic or less rigorously characterized pyrrolidine derivatives. The availability from multiple established suppliers reduces the risk of single-source dependency and ensures the compound can be procured for consistent, reproducible research.

Chemical Sourcing Procurement Quality Control

Validated Application Scenarios for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine (526182-73-0)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

The unique 2-aryl, 3-methyl substitution pattern of this pyrrolidine makes it a valuable scaffold for medicinal chemistry SAR programs. Its 3-methyl group introduces a stereocenter and increases steric bulk compared to simpler 2-arylpyrrolidines [1]. Researchers can use this compound as a core building block to synthesize libraries of drug-like molecules, exploring how modifications at the pyrrolidine nitrogen or via the aryl ring affect potency and selectivity against biological targets. The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability and lipophilicity, making derivatives of this compound promising candidates for lead optimization.

Synthetic Intermediate for Complex Nitrogen-Containing Heterocycles

This compound serves as a versatile synthetic intermediate. Its secondary amine in the pyrrolidine ring can be functionalized through alkylation, acylation, or reductive amination, while the aryl ring offers opportunities for further modification (e.g., halogenation, coupling reactions). This dual reactivity allows for the construction of more complex, trisubstituted pyrrolidine frameworks . The defined regioisomerism ensures that the point of diversification is precise, enabling the synthesis of specific target molecules that require this exact substitution pattern.

Material Science: Precursor for Functional Organic Materials

The combination of a rigid pyrrolidine core and an electron-withdrawing trifluoromethylphenyl group gives this compound potential as a precursor for advanced materials. Its unique electronic and steric properties can be exploited in the design of novel ligands for catalysis, monomers for specialty polymers, or components in organic electronics. The ability to further functionalize the molecule allows for the tuning of its properties, such as solubility, thermal stability, and electronic characteristics, making it a building block for creating materials with tailored performance.

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